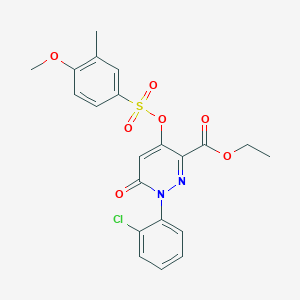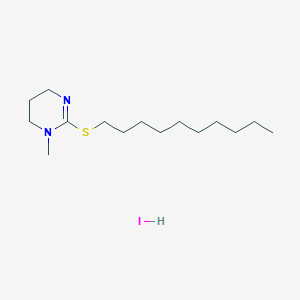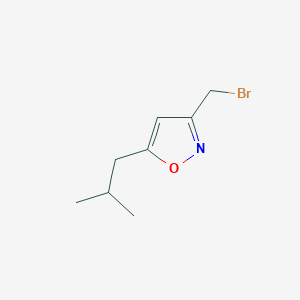
N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Novel IP Agonists
This compound is used in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist that is not structurally analogous to PGI2 . The synthesis involves nucleophilic ring-opening of 3-(4-chlorophenyl)-oxazolidin-2-one prepared by a one-pot procedure with 4-piperidinol and selective O-alkylation of 1-(2-(4-chlorophenylamino)ethyl)piperidin-4-ol .
Inhibition of Platelet Adhesion and Aggregation
The synthesized IP agonist has potent inhibitory effects on platelet adhesion and aggregation . This is particularly useful in the treatment of diseases where platelet aggregation plays a significant role.
Vasodilation
The IP agonist also has vasodilatory effects . This means it can help relax and widen blood vessels, which can lower blood pressure and improve blood flow.
Inhibition of Inflammatory Cytokine Production
The IP agonist has been found to inhibit the production of inflammatory cytokines . This could potentially be useful in the treatment of inflammatory diseases.
Inhibition of Proliferation of Vascular Smooth Muscle Cells
The IP agonist has been found to inhibit the proliferation of vascular smooth muscle cells . This could potentially be useful in the treatment of diseases characterized by abnormal growth of these cells.
Synthesis of N-Substituted Piperidine Derivatives
This compound has been used in the synthesis of some new N-substituted piperidine derivatives . These derivatives have potential applications in various areas of medicinal chemistry.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with piperidine and 4-fluorobenzoyl chloride to form N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide. Finally, this compound is reacted with 3,4-difluoroaniline to form the desired compound.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "piperidine", "4-fluorobenzoyl chloride", "3,4-difluoroaniline" ], "Reaction": [ "4-chlorophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base to form 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester.", "The intermediate is then reacted with piperidine and 4-fluorobenzoyl chloride in the presence of a base to form N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide.", "Finally, this compound is reacted with 3,4-difluoroaniline in the presence of a base to form the desired compound N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide." ] } | |
Numéro CAS |
1251704-62-7 |
Nom du produit |
N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide |
Formule moléculaire |
C22H19ClF2N4O2 |
Poids moléculaire |
444.87 |
Nom IUPAC |
N-[1-[5-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C22H19ClF2N4O2/c23-15-4-1-13(2-5-15)20-17(12-26-28-20)22(31)29-9-7-16(8-10-29)27-21(30)14-3-6-18(24)19(25)11-14/h1-6,11-12,16H,7-10H2,(H,26,28)(H,27,30) |
Clé InChI |
XYJYQNNQKIAOJL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)



![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)



![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)